molecular formula C11H8N4 B3236985 2-(4-Aminophenyl)pyrimidine-5-carbonitrile CAS No. 1379303-16-8

2-(4-Aminophenyl)pyrimidine-5-carbonitrile

Cat. No.: B3236985
CAS No.: 1379303-16-8
M. Wt: 196.21 g/mol
InChI Key: YKJNHYVVPMEEQJ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a pyrimidine ring substituted with an aminophenyl group and a carbonitrile group. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)pyrimidine-5-carbonitrile typically involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide in the presence of ammonium chloride. This reaction is carried out under solvent-free conditions, which makes it an environmentally friendly approach . The reaction conditions are mild, and the process involves the formation of the pyrimidine ring through a cyclization reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of ammonium chloride as a catalyst and solvent-free conditions ensures that the process is cost-effective and environmentally sustainable. The reaction can be carried out in large reactors with appropriate temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-Aminophenyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as tyrosine kinases. The compound acts as an ATP mimetic, binding to the ATP-binding site of the kinase and inhibiting its activity. This inhibition leads to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it an effective anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminophenyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit tyrosine kinases and its potential as an anticancer agent set it apart from other similar compounds.

Properties

IUPAC Name

2-(4-aminophenyl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-5-8-6-14-11(15-7-8)9-1-3-10(13)4-2-9/h1-4,6-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJNHYVVPMEEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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